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Introduction

The pyrazino[2,3-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal
chemistry, demonstrating a wide range of biological activities. Its derivatives have been
extensively investigated as potential therapeutic agents, particularly in the realm of oncology,
due to their ability to modulate the activity of various protein kinases. In silico modeling plays a
pivotal role in the rational design and optimization of these compounds, enabling researchers
to predict their binding affinities, understand structure-activity relationships (SAR), and identify
novel drug candidates. This technical guide provides an in-depth overview of the computational
methodologies employed in the study of pyrazino[2,3-d]pyridazine interactions, tailored for
researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies
on pyrazino[2,3-d]pyridazine and related pyridazine/pyrazine derivatives, highlighting their
inhibitory activities and binding affinities.
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Table 1: Inhibitory Activity of Pyridazine and Pyrazino-pyridazine Derivatives against Various
Kinases

Compound/Derivati

Target Kinase IC50 (nM) Reference
ve
Pyridazine 11e CDK2 151 [1]
Pyridazine 11h CDK2 43.8 [1]
Pyridazine 11l CDK2 55.6 [1]
Pyridazine 11m CDK2 20.1 [1]
Pyrazolo-pyridazine 4 EGFR 391 [2]
Pyrazolo-pyridazine 4 CDK-2/cyclin A2 550 [2]
4-SLNs of Pyrazolo-
o EGFR 88 [2]
pyridazine 4
4-SLNs of Pyrazolo- ]
o CDK-2/cyclinA2 180 [2]
pyridazine 4
4-LPHNPs of
o EGFR 96 [2]
Pyrazolo-pyridazine 4
4-LPHNPs of _
o CDK-2/cyclinA2 220 [2]
Pyrazolo-pyridazine 4
Pyrido[2,3-b]pyrazine
yrido] ]py ] % 3]
7n (PC9 cell line)
Pyrido[2,3-b]pyrazine
yrido[ Ipy ) 150 3]

7n (PC9-ER cell line)

Table 2: Molecular Docking Scores of Pyridazine and Pyrazino-pyridazine Derivatives
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Compound/Derivati Target Protein Docking Score
Reference
ve (PDB ID) (kcal/mol)
Pyrazole—pyridazine
’ : i COX-2 -5.4147 [4]
hybrid 6e
Pyrazole—pyridazine
Y _ by COX-2 -4.5505 [4]
hybrid 6f
3-(pyrazin-2-yl)-1H-
_ Py ¥ PIM-1K (2XJ1) -10.9 [5]
indazole 1
Pyrazolo-pyridazine 4 EGFR (1M17) -11.35 [2]
o CDK-2/cyclin A2
Pyrazolo-pyridazine 4 -11.27 [2]
(3DDQ)
Pyrazoline Derivative
PI3K -7.17 [6]
3
Pyrazoline Derivative
PI3K -7.85 [6]

5

Table 3: Statistical Parameters of 3D-QSAR Models for Pyridazine/Pyrazine Derivatives
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r2 (Non-

g2 (Cross- .
Study Model Type . Cross- Predicted r> Reference

validated r?) .

validated r?)
3-(pyrazin-2-
1)-1H- 3D-QSAR

Y ) Q 0.8629 0.922 - [5]
indazoles for (PLS)
PIM-1K
Pyridazin-3- 3D-QSAR

> 0.6 > 0.6 >0.5 [7]
one for PDE4  (MLR)
Triazolo-
pyridazines

3D-QSAR 0.8866 0.9298 0.7878 [8]

for PIM-1
kinase
Pyrazole-
thiazolinone CoMFA 0.644 0.862 - 9]
for EGFR
Pyrazole-
thiazolinone CoMSIA 0.740 0.851 - [9]
for EGFR

Experimental Protocols: In Silico Methodologies

This section details the typical computational protocols used in the study of pyrazino[2,3-
d]pyridazine derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound
to each other to form a stable complex.

Protocol:

o Protein Preparation:
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o The three-dimensional crystal structure of the target protein (e.g., PIM-1K, CDK2, EGFR)
is obtained from the Protein Data Bank (PDB).[5]

o The protein is prepared using tools like the Protein Preparation Wizard in Schrédinger
Suite or AutoDock Tools.[5] This involves removing water molecules, adding hydrogen
atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes.

e Ligand Preparation:

o The 2D structures of the pyrazino[2,3-d]pyridazine derivatives are drawn using a
chemical drawing tool and converted to 3D structures.

o Ligands are prepared by assigning correct protonation states at physiological pH and
minimizing their energy.

e Grid Generation:

o Abinding site is defined on the receptor, typically centered on the co-crystallized ligand or
identified through literature.

o Agrid box is generated around this active site to define the space for the ligand to dock.
e Docking Simulation:

o Docking is performed using software such as Glide (Schrédinger), AutoDock Vina, or
PATCHDOCK.[5]

o The program samples different conformations and orientations of the ligand within the
active site and scores them based on a scoring function, which estimates the binding
affinity.

e Analysis of Results:

o The resulting docked poses are analyzed to identify key interactions such as hydrogen
bonds, hydrophobic interactions, and 1t-1t stacking with the amino acid residues of the
protein.[2][4][5] The pose with the best score (lowest binding energy) is typically
considered the most probable binding mode.
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3D-Quantitative Structure-Activity Relationship (3D-
QSAR)

3D-QSAR models correlate the biological activity of a set of compounds with their 3D structural
properties.

Protocol:

Dataset Preparation:

o A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.[5]
The dataset is typically divided into a training set to build the model and a test set to
validate it.[10]

e Molecular Alignment:

o All molecules in the dataset are aligned based on a common substructure or a
pharmacophore model. This is a critical step as the quality of the alignment directly
impacts the model's predictive power.

» Descriptor Calculation:

o The aligned molecules are placed in a 3D grid. Steric and electrostatic fields (and
sometimes other fields like hydrophobic) are calculated at each grid point for each
molecule. These field values serve as the independent variables (descriptors).

o Model Generation and Validation:

o Statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR)
are used to build a mathematical model that correlates the calculated descriptors with the
biological activities.[7][8]

o The model is validated using methods like leave-one-out (LOO) cross-validation (to
calculate g?) and by predicting the activities of the test set compounds (to calculate
predicted r?).[7][8]

o Contour Map Analysis:
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o The results of the 3D-QSAR analysis are visualized as contour maps. These maps
highlight regions where certain properties (e.qg., steric bulk, positive/negative charge) are
predicted to increase or decrease biological activity, providing crucial insights for designing
more potent analogs.[9]

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic
features that are necessary for a molecule to interact with a specific biological target.

Protocol:
o Feature ldentification:

o A set of active molecules is used to identify common chemical features such as hydrogen
bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative
ionizable groups.

» Hypothesis Generation:

o Pharmacophore modeling software (e.g., PHASE in Schrddinger Suite) generates multiple
hypotheses or models, each consisting of a specific 3D arrangement of these features.[5]

e Model Scoring and Validation:

o The generated hypotheses are scored based on how well they map the active
compounds. The best hypothesis is selected based on statistical parameters like survival

score and regression coefficient.[11]

o The model is validated by its ability to distinguish active from inactive compounds in a

database.
o Application in Virtual Screening:

o The validated pharmacophore model can be used as a 3D query to search large chemical
databases (like ZINC) to identify novel compounds that possess the required features for

biological activity.[5]
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Visualizations: Workflows and Signaling Pathways
In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico discovery of novel
Pyrazino[2,3-d]pyridazine derivatives.
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Caption: A typical workflow for in silico drug discovery.
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CDK2 Signaling Pathway

Pyrazino[2,3-d]pyridazine derivatives have shown inhibitory activity against Cyclin-Dependent
Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2]
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Caption: Simplified CDK2 signaling pathway in cell cycle progression.
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EGFR Signaling Pathway

Certain pyridazine derivatives have been designed as inhibitors of the Epidermal Growth
Factor Receptor (EGFR), which is often dysregulated in cancer.[2]
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Caption: Overview of the EGFR signaling pathway.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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